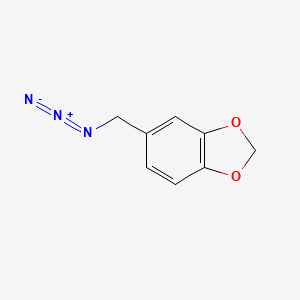

5-(azidomethyl)-2H-1,3-benzodioxole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

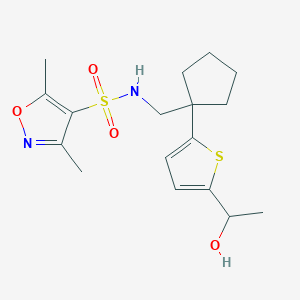

“5-(azidomethyl)-2H-1,3-benzodioxole” likely refers to a compound that contains a benzodioxole group (a benzene ring fused to a 1,3-dioxole ring) and an azidomethyl group (an azide group attached to a methylene group). The azide group is a functional group known in chemistry for its high reactivity, particularly in click chemistry reactions .

Molecular Structure Analysis

The molecular structure of azido compounds has been determined using techniques such as X-ray crystallography . The bond lengths to the azide group are typical for single covalent bonds in organic derivatives.Chemical Reactions Analysis

Azides are known for their reactivity in click chemistry reactions, particularly the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles . They can also undergo Staudinger reductions and Curtius rearrangements.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Azides are generally highly reactive and unstable, and benzodioxoles are aromatic and relatively stable .Wissenschaftliche Forschungsanwendungen

Synthesis of Various Heterocycles

Organic azides such as “5-(azidomethyl)-2H-1,3-benzodioxole” have been used in the synthesis of various heterocycles . These include five-membered rings with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Generation of Nitrogen-Centered Radicals

Azido-modified nucleosides have been extensively explored as substrates for click chemistry and the metabolic labeling of DNA and RNA . “5-(azidomethyl)-2H-1,3-benzodioxole” can be used as a precursor for further synthetic elaboration and as therapeutic agents .

Radiation-Mediated Formation of RNH·

“5-(azidomethyl)-2H-1,3-benzodioxole” has been employed to study the radiation-mediated formation of RNH· and its subsequent reactions for potential anticancer properties . The incorporation of azido-modified nucleosides into genomic DNA would augment radiation-induced damage .

Synthesis of Heterocyclic Systems

Organic azides are used in the preparation of basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs . This includes the synthetic tools of various heterocycles from the corresponding organic azides by one-pot domino reaction .

Utility of Chosen Catalysts in Chemoselectivity

The utility of the chosen catalysts in the chemoselectivity favoring C−H and C-N bonds is another application of organic azides . This is particularly useful in one-pot procedures, such as the Ugi four-component reaction .

Nucleophilic Addition

Organic azides are used in nucleophilic addition, such as Aza-Michael addition . This is a type of Michael addition where a nitrogen nucleophile attacks an α,β-unsaturated carbonyl compound .

Cycloaddition Reactions

Organic azides are used in cycloaddition reactions, such as [3+2] cycloaddition . This is a type of pericyclic reaction that forms a five-membered ring .

Mixed Addition/Cyclization/Oxygen and Insertion Reaction of C-H Amination

Organic azides are used in mixed addition/cyclization/oxygen and insertion reaction of C-H amination . This involves the addition of a nucleophile, followed by cyclization and oxygen insertion .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(azidomethyl)-1,3-benzodioxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-11-10-4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHUJEPDPWZZCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(azidomethyl)-2H-1,3-benzodioxole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-oxo-2-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)amino)acetate](/img/structure/B3009311.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B3009313.png)

![2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3009314.png)

![1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B3009325.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B3009327.png)

![2-Chloro-N-[2-(4-chlorophenyl)phenyl]-N-(2-chloropyridine-3-carbonyl)pyridine-3-carboxamide](/img/structure/B3009328.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3009333.png)